molecular formula C10H11N3O2 B1584707 Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate CAS No. 62772-70-7

Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate

Número de catálogo: B1584707
Número CAS: 62772-70-7
Peso molecular: 205.21 g/mol
Clave InChI: CDIPVNSOOQOWCY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate (CAS 2549-19-1) is a fused heterocyclic compound synthesized via condensation of 2-aminopyridine with ethyl 2-chloroacetoacetate under reflux in ethanol, yielding a red oil that crystallizes with a melting point (m.p.) of 69°C and a moderate yield of 45.05% . Its structure features an imidazo[1,2-a]pyrimidine core substituted with a methyl group at position 2 and an ethyl carboxylate at position 2.

Propiedades

IUPAC Name

ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-9(14)8-7(2)12-10-11-5-4-6-13(8)10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIPVNSOOQOWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359589
Record name ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62772-70-7
Record name ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Traditional Synthetic Routes and Reaction Conditions

The classical approach to synthesizing Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate typically involves:

  • Condensation Reaction : 2-aminopyrimidine reacts with ethyl acetoacetate or its halogenated derivatives.
  • Catalysis and Solvent : The reaction is catalyzed by suitable agents and carried out in organic solvents such as ethanol or methanol.
  • Cyclization : The intermediate formed undergoes intramolecular cyclization to form the imidazo[1,2-a]pyrimidine ring.
  • Esterification : Final ester formation yields the target compound.

This process is generally conducted under reflux conditions to facilitate the reaction progress and improve yields. Industrially, these reactions are scaled using batch or continuous flow methods, optimizing parameters like temperature, pressure, and catalyst concentration to maximize purity and output.

Microwave-Assisted Organic Synthesis (MAOS)

A significant advancement in the preparation of this compound and related imidazo[1,2-a]pyrimidine-3-carboxylic acid esters has been the adoption of microwave-assisted organic synthesis (MAOS). This method offers rapid heating, uniform energy distribution, and shorter reaction times, which translate to higher yields and purities compared to conventional reflux methods.

Reaction Overview

  • Reactants : 2-aminopyridines and ethyl 2-halogenated acetoacetates.
  • Solvent : Ethanol is preferred for optimal yield.
  • Temperature and Time : Microwave heating at 120 °C for 20 minutes.
  • Outcome : Formation of ethyl imidazo[1,2-a]pyrimidine-3-carboxylate derivatives with yields up to 75%.

Comparison with Traditional Methods

  • Traditional reflux methods required overnight heating and yielded about 45%.
  • MAOS reduced reaction time drastically to 20 minutes and improved yield to 75%.
  • The product precipitated out with high purity, reducing the need for extensive purification.

Substrate Scope and Variations

The microwave-assisted method was tested with various 2-aminopyridine derivatives and ethyl 2-halogenated acetoacetates to explore the scope of the reaction. The study synthesized a series of imidazo[1,2-a]pyrimidine-3-carboxylate derivatives with diverse substituents, demonstrating the method's versatility.

Entry Product R1 (2-Aminopyridine Substituent) R2 (Acetoacetate Substituent) Halogen (X) Time (min) Yield (%)
1 3a 5-Methyl Methyl Cl 20 75
2 3b 5-Nitro Methyl Cl 20 65
3 3c 5-Fluoro Methyl Cl 20 54
4 3d 5-Chloro Methyl Cl 20 64
12 3l 5-Methyl Ethyl Br 20 70
13 3m 5-Methyl n-Propyl Br 20 65
20 3t 5-Chloro Ethyl Br 20 73
  • The yields ranged from 35% to 75% depending on substituents and halogen type.
  • Brominated acetoacetates were prepared via bromination of ethyl acetoacetate using N-bromosuccinimide (NBS).
  • The method accommodated a variety of substituents on the pyridine ring, demonstrating broad applicability.

Industrial Production Considerations

Industrial synthesis of this compound involves:

These considerations aim to maximize yield, purity, and reproducibility while minimizing environmental impact and production costs.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Traditional Reflux Condensation of 2-aminopyrimidine and ethyl acetoacetate in ethanol or methanol under reflux Well-established, simple setup Long reaction time (overnight), moderate yields (~45-70%)
Microwave-Assisted Synthesis Microwave heating at 120 °C for 20 min in ethanol with 2-aminopyridines and ethyl 2-halogenated acetoacetates Rapid reaction, higher yields (up to 75%), better purity Requires microwave reactor equipment, optimization needed for scale-up
Industrial Batch/Flow Large-scale batch or continuous flow with optimized catalysts and conditions Scalable, controlled, consistent quality Requires process engineering, safety management

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to modulation of cellular pathways. For example, it may inhibit key enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways depend on the specific biological context and application .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Derivatives with Modified Functional Groups

Hydrazide Derivatives

Replacing the ethyl ester group with a hydrazide moiety yields 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid hydrazide (m.p. 180°C, yield 27.16%) . This derivative exhibits reduced solubility in ethanol and serves as a precursor for alkylidene/cycloalkylidene hydrazides (e.g., compounds 3a-c), which show varied reactivity with ketones under acidic conditions .

Benzo-Fused Analogues

Incorporating a benzo ring at positions 4 and 5 (e.g., ethyl 2-methyl-4-(p-tolyl)-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate) significantly increases thermal stability (m.p. 258–260°C) and yield (92%) due to enhanced π-stacking interactions. Substituents like p-tolyl or 3-chlorophenyl further modulate electronic properties, as evidenced by distinct IR and NMR profiles .

Halogenated Derivatives
  • Bromo-substituted : Ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate (CAS 2091027-84-6) introduces bromine at position 6, increasing molecular weight (284.11 g/mol) and altering reactivity in cross-coupling reactions .
  • Chloro-substituted : Ethyl 8-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 885276-29-9) demonstrates how halogen positioning affects bioactivity, with chlorine enhancing antibacterial potency in some analogues .

Pyrido[1,2-a]pyrimidine Analogues

Ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate features a pyrido-pyrimidine core with hydroxy and oxo groups, reducing reactivity toward amines unless excess reagents are used . This compound is prioritized for antiviral applications due to its tricarbonylmethane backbone .

Imidazo[1,2-a]pyridine Analogues

Benzyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (compound 10) replaces the ethyl ester with a benzyl group, improving lipophilicity and metabolic stability. Synthesized via one-step reactions with NaHCO₃, this derivative highlights the impact of ester choice on synthetic accessibility .

Physicochemical and Reactivity Comparisons

Table 1. Key Properties of Ethyl 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylate and Analogues

Compound Name Melting Point (°C) Yield (%) Key Substituents/Modifications Applications/Notes
This compound 69 45.05 Methyl (C2), ethyl ester (C3) Intermediate for hydrazides/amides
2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid hydrazide 180 27.16 Hydrazide (C3) Precursor for alkylidene derivatives
Ethyl 2-methyl-4-(p-tolyl)-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate 258–260 92 Benzo fusion, p-tolyl (C4) Enhanced thermal stability
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate Bromine (C6) Cross-coupling reactions
Ethyl 7-methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate 77 Trifluoromethylphenyl (C2) Improved lipophilicity

Reactivity Trends

  • Ester vs. Hydrazide : The ethyl ester group in the parent compound facilitates nucleophilic substitution (e.g., with hydrazine), while the hydrazide derivative undergoes condensation with ketones to form hydrazones .
  • Halogenation: Methyl-substituted imidazo[1,2-a]pyridines undergo regioselective halogenation at position 3, whereas non-methylated analogues react differently, emphasizing the methyl group’s electronic influence .

Actividad Biológica

Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound belongs to the imidazo[1,2-a]pyrimidine family. Its structure features an imidazo[1,2-a]pyrimidine core with an ethyl ester group at the 3-position and a methyl group at the 2-position. This configuration is significant for its biological activity and interaction with biomolecules.

Interaction with Enzymes and Proteins

The compound has been shown to interact with various enzymes and proteins, influencing their activity and function. Notably, it binds to specific enzymes that catalyze oxidation-reduction reactions, modulating their activity and affecting biochemical pathways. Such interactions can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism.

Cellular Effects

This compound influences several cellular processes:

  • Cell Proliferation : It can modulate key signaling molecules that regulate cell growth.
  • Differentiation : The compound affects the differentiation of various cell types.
  • Apoptosis : It has been implicated in apoptosis pathways through caspase activation, leading to DNA fragmentation and cellular death .

The precise molecular mechanism of action for this compound remains under investigation. However, it is known to bind to specific biomolecules such as enzymes and receptors. This binding can either inhibit or activate signaling pathways, leading to changes in gene expression and cellular responses. For example, it may inhibit enzyme activity by blocking substrate access at active sites.

Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyrimidine compounds exhibit significant antimicrobial effects against various pathogens. This compound has shown promise as a potential anti-cancer agent due to its ability to inhibit enzymes involved in tumor progression and its antimicrobial properties against resistant strains of bacteria .

Data Table: Biological Activities of Related Compounds

Compound NameActivityMIC (µM)Notes
This compoundPotential anti-cancerTBDUnder investigation
Imidazo[1,2-a]pyridine derivativeAnti-TB0.03 - 5.0Effective against MDR-TB
Methylated variantsAntimicrobialTBDVarying activity profiles

Case Studies

Case Study 1: Anticancer Potential
In vitro studies have shown that imidazo[1,2-a]pyridine compounds can inhibit cancer cell proliferation by targeting specific metabolic pathways. This compound's structural features suggest it may share similar properties.

Case Study 2: Antimicrobial Efficacy
Research on related compounds has indicated potent antimicrobial activity against resistant bacterial strains. The ongoing synthesis and testing of this compound derivatives may reveal enhanced efficacy against a broader spectrum of pathogens.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate?

The synthesis typically involves cyclization of precursors such as 2-aminopyrimidine derivatives with ethyl bromoacetate under basic conditions (e.g., potassium carbonate) in ethanol or dimethoxyethane at elevated temperatures . Key challenges include maintaining reactivity due to steric hindrance from the methyl group. To overcome this, a double excess of amine (e.g., benzylamines) and prolonged reaction times (12–24 hours) are recommended to ensure successful amidation . Purification often employs column chromatography or recrystallization using ethanol/water mixtures to achieve >95% purity .

Q. How is the compound structurally characterized in academic research?

Structural elucidation relies on:

  • 1H/13C NMR : Assignments for the imidazo[1,2-a]pyrimidine core (e.g., δ 1.12 ppm for ethyl CH3, δ 3.98 ppm for ethyl CH2) and methyl substituents .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are used to resolve screw-boat conformations of the pyrimidine ring and hydrogen-bonding networks in the crystal lattice .
  • IR spectroscopy : Key peaks include 1698 cm⁻¹ (ester C=O) and 3238 cm⁻¹ (N-H stretching in fused rings) .

Q. What standard assays evaluate its antioxidant and antibacterial activity?

  • Antioxidant assays : DPPH radical scavenging (IC50 values reported at 10–50 µM) and FRAP (Ferric Reducing Antioxidant Power) using Trolox as a standard .
  • Antibacterial testing : MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between predicted bioisosterism and experimental bioactivity?

Structural analogs (e.g., pyrido[1,2-a]pyrimidine vs. quinoline derivatives) may show divergent bioactivity despite similar scaffolds. To address this:

  • Perform molecular docking to compare binding affinities with targets like c-KIT kinase .
  • Validate via kinase inhibition assays (e.g., ADP-Glo™) to quantify IC50 differences .
  • Use metabolic stability studies (e.g., liver microsomes) to assess pharmacokinetic contributions .

Q. What role do heterocyclic ring substituents play in modulating biological activity?

The methyl group at position 2 enhances steric stability, while the ester at position 3 allows derivatization. Comparative studies show:

  • Fluorine at position 6 (e.g., Ethyl 6-fluoro analogs) increases kinase inhibition (c-KIT IC50: 0.2 µM vs. 1.5 µM for non-fluorinated analogs) .
  • Chlorine/bromine substitutions improve antimicrobial potency (MIC reduction by 4–8×) but reduce solubility .
    A table of substituent effects is recommended for SAR analysis :
SubstituentPositionBioactivity ImpactSolubility (LogP)
-F6↑ Kinase inhibition1.2
-Cl3↑ Antimicrobial2.5
-OCH34↓ Toxicity0.8

Q. How can computational modeling guide the design of derivatives?

  • Docking simulations (AutoDock Vina) predict interactions with ATP-binding pockets (e.g., c-KIT kinase: ΔG = -9.2 kcal/mol) .
  • DFT calculations optimize electron-withdrawing substituents (e.g., -CF3) to enhance electrophilicity for nucleophilic substitution .
  • MD simulations assess conformational stability of fused rings under physiological conditions (RMSD < 2.0 Å over 100 ns) .

Q. What strategies improve solubility and formulation for in vivo studies?

  • Co-solvent systems : Use DMSO/PEG-400 (1:4) for parenteral administration .
  • Nanoemulsions : Encapsulate with PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) to enhance oral bioavailability .
  • Salt formation : Convert the ester to a sodium carboxylate (aqueous solubility: 15 mg/mL vs. 0.5 mg/mL for free acid) .

Q. How are reaction mechanisms validated for novel derivatives?

  • Isotopic labeling : Use ¹⁸O-labeled ethanol to track ester hydrolysis via LC-MS .
  • Kinetic studies : Monitor cyclization rates (e.g., pseudo-first-order kinetics, k = 0.15 min⁻¹) under varying pH (4–10) .
  • Trapping intermediates : Identify transient species (e.g., enamines) using in situ FTIR .

Methodological Considerations

Q. What purification techniques ensure high-purity yields for sensitive derivatives?

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (10–50% EA) .
  • Recrystallization : Ethanol/water (3:1) for needle-like crystals (mp 258–260°C) .
  • HPLC-Prep : C18 column, 70:30 acetonitrile/water, 2 mL/min .

Q. How to analyze synergistic effects in combination therapies?

  • Chou-Talalay assay : Calculate Combination Index (CI < 1 indicates synergy) with standard chemotherapeutics (e.g., doxorubicin) .
  • Transcriptomics : RNA-seq to identify pathways upregulated in combination vs. monotherapy (e.g., apoptosis genes BAX/BCL2 ratio > 2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.